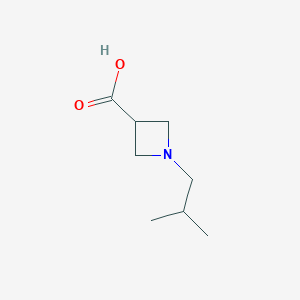
(1-ethylcyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O. It is a primary alcohol with a cyclohexane ring substituted by an ethyl group and a hydroxymethyl group. This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1-ethylcyclohexyl)methanol can be synthesized through several methods, including:
Reduction of Ketones: One common method involves the reduction of 1-ethylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another method involves the reaction of ethylmagnesium bromide (a Grignard reagent) with cyclohexanone, followed by hydrolysis to yield this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1-ethylcyclohexyl)methanol undergoes several types of chemical reactions, including:
Reduction: It can be further reduced to form 1-ethylcyclohexane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 1-ethylcyclohexanone
Reduction: 1-ethylcyclohexane
Substitution: 1-ethylcyclohexyl chloride or bromide
Aplicaciones Científicas De Investigación
(1-ethylcyclohexyl)methanol is primarily used in research settings. Its applications include:
Mecanismo De Acción
The mechanism of action of (1-ethylcyclohexyl)methanol is not well-documented. as a primary alcohol, it can participate in various biochemical pathways involving oxidation and reduction reactions. Its molecular targets and pathways are likely similar to those of other primary alcohols, involving interactions with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.
1-methylcyclohexylmethanol: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexanemethanol: Lacks the ethyl substitution on the cyclohexane ring.
Uniqueness
(1-ethylcyclohexyl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties compared to other similar compounds .
Propiedades
Número CAS |
41417-86-1 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



